molecular formula C22H25ClN2O B2787822 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole CAS No. 537701-80-7

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole

Cat. No. B2787822
CAS RN: 537701-80-7
M. Wt: 368.91
InChI Key: DAWKNKBNMAIEHV-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .


Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2O . It has a benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 496.6±25.0 °C at 760 mmHg, and a flash point of 254.2±23.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Future Directions

The future directions for research on “2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole” and similar benzimidazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicine and other fields . This includes the development of more efficient and environmentally friendly methods for their synthesis .

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWKNKBNMAIEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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